

An In-depth Technical Guide to Bumetanide-d5: Chemical Properties and Structure

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Compound of Interest

Compound Name: Bumetanide-d5

Cat. No.: B563635

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of **Bumetanide-d5**. This deuterated analog of Bumetanide serves as a crucial internal standard for the accurate quantification of the active drug in various biological matrices.

Core Chemical Properties

Bumetanide-d5 is a stable, isotopically labeled form of Bumetanide, a potent loop diuretic. The five deuterium atoms are located on the phenoxy group, which provides a distinct mass shift for mass spectrometry-based analysis without significantly altering its chemical behavior.

Quantitative Data Summary

The key physicochemical properties of **Bumetanide-d5** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	1216739-35-3	[1][2][3][4][5][6][7]
Molecular Formula	C ₁₇ H ₁₅ D ₅ N ₂ O ₅ S	[1][2][3][5]
Molecular Weight	369.45 g/mol	[2][3][4][5][7]
Formal Name	3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-d ₅ -benzoic acid	[1]
Synonyms	3-(Butylamino)-4-(phenoxy-d ₅)-5-sulfamoylbenzoic acid	[3][5]
Appearance	White Solid	[7]
Melting Point	230 - 231 °C	[4]
Purity	>98% (by HPLC)	[3][4]
Deuterium Incorporation	≥99% (d ₁ -d ₅)	[1][4]
Solubility	DMF: 33 mg/mL, DMSO: 25 mg/mL, Ethanol: 14 mg/mL	[1]

Chemical Structure

The foundational structure of **Bumetanide-d₅** consists of a benzoic acid core substituted with butylamino, sulfamoyl, and deuterated phenoxy groups.

Caption: Chemical structure and identifiers of **Bumetanide-d₅**.

Experimental Protocols

Bumetanide-d₅ is primarily used as an internal standard in analytical chemistry for the quantification of Bumetanide. Below are representative protocols for its synthesis and application.

Synthesis of Bumetanide (Illustrative Pathway)

While the specific synthesis of the deuterated analog may vary, it generally follows the synthesis of the parent compound, utilizing a deuterated starting material. A known one-pot synthesis method for Bumetanide is described, which could be adapted.[8]

- **Reaction Setup:** In an autoclave, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g), butyraldehyde (29.2g), and 10% palladium on carbon (5.0g) in methanol (250 mL).[8]
- **Hydrogenation:** Flush the autoclave with nitrogen, followed by hydrogen gas. Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.[8]
- **Monitoring and Workup:** Monitor the reaction by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). After approximately six hours, once the starting material is consumed, stop the reaction and cool to room temperature.[8]
- **Purification:** Filter the catalyst under a nitrogen blanket. Concentrate the filtrate and dilute the resulting semi-solid with n-Hexane. Cool the mixture to below 10°C and filter after one hour to isolate the crystalline product.[8]

To synthesize **Bumetanide-d5**, this process would be adapted, likely starting with a deuterated phenoxy precursor.

Quantification of Bumetanide using Bumetanide-d5 by RP-HPLC

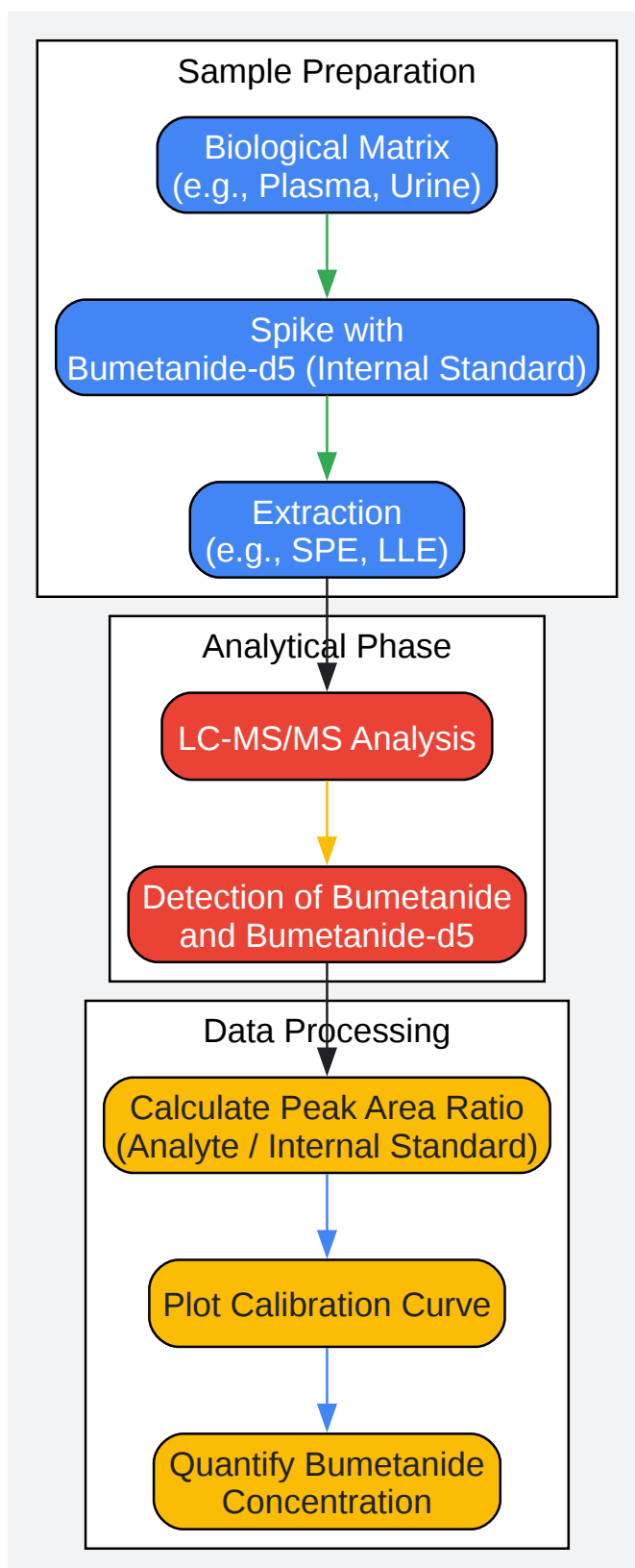
Bumetanide-d5 is the ideal internal standard for quantifying Bumetanide in pharmaceutical formulations and biological fluids.[1]

- **Chromatographic Conditions:**
 - **Column:** Discovery C18, 250 × 4.6 mm, 5 µm.[9]
 - **Mobile Phase:** A 50:50 (v/v) mixture of 0.1% o-phthalaldehyde and acetonitrile.[9]
 - **Flow Rate:** 1.0 mL/min.[9]
 - **Detection:** Photodiode array (PDA) detector at 254 nm.[9]

- Standard and Sample Preparation:
 - Prepare a stock solution of Bumetanide and **Bumetanide-d5** in the mobile phase.
 - For assaying tablets, crush and powder twenty tablets. Extract a powder amount equivalent to 25 mg of Bumetanide using the mobile phase in a 25 mL volumetric flask.[10]
 - Spike a known concentration of **Bumetanide-d5** into all calibration standards and unknown samples.
- Analysis:
 - Inject the prepared solutions into the HPLC system.
 - Construct a calibration curve by plotting the ratio of the peak area of Bumetanide to the peak area of **Bumetanide-d5** against the concentration of Bumetanide.
 - Determine the concentration of Bumetanide in the unknown samples using the regression equation from the calibration curve.

Biological Context and Application Workflow

Bumetanide acts as an inhibitor of the Na-K-2Cl cotransporter (NKCC1) and an agonist of the G protein-coupled receptor 35 (GPR35).[1] Its deuterated form, **Bumetanide-d5**, is essential for pharmacokinetic and metabolic studies where precise quantification is required.



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Caption: Workflow for quantifying Bumetanide using **Bumetanide-d5**.

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